molecular formula C18H13ClO3 B8002793 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid

3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid

Cat. No.: B8002793
M. Wt: 312.7 g/mol
InChI Key: JWNLPBXNXAIHAX-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid (CAS 1195902-02-3) is a specialized naphthalene-based carboxylic acid with the molecular formula C18H13ClO3 and a molecular weight of 312.75 g/mol . This compound is part of the carboxylic acid family, characterized by a carboxyl functional group (-COOH), which makes the molecule polar and enables its participation in hydrogen bonding and various chemical transformations . Carboxylic acids are highly versatile building blocks in organic synthesis and are frequently employed in reactions such as esterification and amidation, which are pivotal for constructing complex molecules, active pharmaceutical ingredients (APIs), and polymers . The specific structure of this reagent, incorporating both a naphthalene ring and a chlorobenzyloxy group, suggests potential for use in multicomponent reactions, including the Ugi and Passerini reactions, to generate diverse chemical libraries . Furthermore, carboxylic acids serve as crucial surface modifiers in nanotechnology, where they can stabilize metallic nanoparticles to prevent aggregation and facilitate their integration into polymer matrices for creating advanced nanocomposites . This chemical is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO3/c19-17-8-4-2-6-13(17)11-22-14-9-12-5-1-3-7-15(12)16(10-14)18(20)21/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNLPBXNXAIHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid typically involves the reaction of 2-chlorobenzyl alcohol with naphthalene-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorobenzyloxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:
The synthesis of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid typically involves the following steps:

  • Formation of the Naphthalene Derivative:
    • The reaction of naphthalene derivatives with chlorobenzyl alcohol in the presence of a base (e.g., potassium carbonate) leads to the formation of the chlorobenzyloxy group.
  • Carboxylation:
    • The introduction of a carboxylic acid group can be achieved through various methods such as Friedel-Crafts acylation or direct oxidation of a suitable precursor.

Chemical Properties:

  • Molecular Formula: C_{15}H_{13}ClO_{3}
  • Molecular Weight: 276.72 g/mol
  • Structure: The compound features a naphthalene ring substituted with both a chlorobenzyloxy group and a carboxylic acid group, which contributes to its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Oxidation Conversion to corresponding carboxylic acidsN/A
Reduction Reduction of carboxylic acid to alcohol3-(2-Chlorobenzyloxy)naphthalene-1-methanol
Substitution Nucleophilic substitution reactionsVarious amine derivatives

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways.

Case Study Example:
A recent study explored the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development:

  • Enzyme Inhibition: Research has indicated that it can act as an inhibitor for specific enzymes related to cancer and inflammatory diseases.
  • Receptor Modulation: Its ability to modulate receptor activity suggests potential applications in treating conditions like hypertension and metabolic disorders.

Table 2: Potential Therapeutic Applications

Application AreaMechanism of ActionTarget Diseases
Cancer Therapy Induces apoptosis in tumor cellsVarious cancers
Antimicrobial Agents Inhibits bacterial growthBacterial infections
Cardiovascular Drugs Modulates steroid nuclear receptorsHypertension, heart failure

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application or biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Naphthalene-1-carboxylic Acid Derivatives
  • 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic Acid (CAS 3870-15-3) :
    This derivative substitutes the 3-position with a 4-fluorobenzoyl group instead of a 2-chlorobenzyloxy moiety. The presence of the electron-withdrawing fluorine atom and ketone group reduces acidity compared to the target compound. It exhibits a higher boiling point (531.8°C) and density (1.347 g/cm³) due to increased molecular weight (294.28 g/mol) and polarizability .
  • 4-[3-(3-Chloro-5-(Trifluoromethyl)Phenyl)-4,4,4-Trifluoro-2-Butenoyl]naphthalene-1-carboxylic Acid: A trifluoromethyl-substituted analogue synthesized via condensation reactions. The trifluoromethyl groups enhance metabolic stability and lipophilicity (LogP = 3.91), making it more suited for pharmacokinetic studies .
Positional Isomers
  • Naphthalene-2-carboxylic Acid Derivatives :
    Substitution at the 2-position (e.g., naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide) alters electronic distribution, reducing steric hindrance near the carboxylic acid group. This enhances reactivity in nucleophilic acyl substitution reactions compared to the 1-carboxylic acid isomers .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP Key Substituents
3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic Acid ~316.75* N/A ~1.3* ~3.5* 2-Chlorobenzyloxy, COOH at C1
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic Acid 294.28 531.8 1.347 3.91 4-Fluorobenzoyl, COOH at C1
Naphthalene-1,2-dicarboxylic Acid 216.19 Decomposes 1.52 1.82 COOH at C1 and C2
1-Hydroxy-2-naphthoic Acid 188.17 Sublimes 1.46 2.45 OH at C1, COOH at C2

*Estimated based on structural analogues.

Key Observations :

  • The 2-chlorobenzyloxy group in the target compound increases molecular weight and lipophilicity (LogP ~3.5) compared to simpler derivatives like naphthalene-1,2-dicarboxylic acid (LogP 1.82).
  • Halogenated substituents (Cl, F) enhance thermal stability, as seen in the high boiling point of 2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid .

Metabolic and Environmental Behavior

  • The 2-chlorobenzyloxy group may resist hydrolysis compared to non-halogenated ethers, prolonging environmental persistence. In contrast, hydroxylated derivatives (e.g., 1-hydroxy-2-naphthoic acid) are rapidly metabolized via oxidative pathways .

Biological Activity

3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClO3
  • Molecular Weight : 272.72 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The compound's cytotoxic effects were evaluated using the MTT assay, revealing an IC50 value of approximately 25 µM for HeLa cells and 30 µM for A549 cells, suggesting moderate potency against these cancer types .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Enzymatic Pathways : It may inhibit specific enzymes involved in cancer cell metabolism, although further studies are required to elucidate the exact pathways .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the naphthalene ring or the chlorobenzyloxy substituent can significantly impact its efficacy:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Carboxylic Acid Group : This functional group is essential for maintaining the compound's acidic properties, which are necessary for its biological activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyCompoundBiological ActivityFindings
This compoundAnticancerIC50 values of 25 µM (HeLa), 30 µM (A549)
Thymol derivativesAntimicrobialMIC values up to 4 µg/mL against H. pylori
Various naphthalene derivativesCytotoxicityDose-dependent inhibition in AGS cells

Q & A

Basic Research Questions

Q. What are the key structural features and IUPAC nomenclature of 3-(2-Chlorobenzyloxy)naphthalene-1-carboxylic acid?

  • Answer : The compound consists of a naphthalene core with a carboxylic acid group at position 1 and a 2-chlorobenzyloxy substituent at position 3. The IUPAC name follows hierarchical substitution rules: the parent structure is naphthalene-1-carboxylic acid, with the 2-chlorobenzyloxy group prioritized as a substituent. This aligns with IUPAC guidelines for polynuclear aromatic systems, where numbering starts at the carboxylic acid position to minimize locants for other groups .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A typical procedure involves:

  • Step 1 : Deprotonation of 1-naphthol (or its derivative) using a base like K₂CO₃ in DMF to generate an oxyanion.
  • Step 2 : Alkylation with 2-chlorobenzyl bromide under reflux, followed by acid hydrolysis to yield the carboxylic acid group.
  • Purification : Ethyl acetate extraction, drying over Na₂SO₄, and recrystallization.
  • Key Parameters : Reaction time (2–5 hours), temperature (60–80°C), and solvent polarity (DMF enhances nucleophilicity) .
Reagent Role Conditions
1-NaphtholStarting materialRoom temperature, DMF
K₂CO₃Base30 min stirring
2-Chlorobenzyl bromideAlkylating agent60–80°C, 2–5 hours

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HPLC : Assesses purity (>98% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 326.7).
  • TLC : Monitors reaction progress (solvent system: hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. How can coupling efficiency of the 2-chlorobenzyloxy group be optimized?

  • Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactions.
  • Temperature Control : Higher temperatures (80–100°C) accelerate kinetics but may promote side reactions.
  • DOE (Design of Experiments) : Systematic variation of molar ratios (1:1.2 to 1:2.0, substrate:alkylating agent) and reaction times to identify optimal conditions .

Q. What strategies mitigate thermal degradation during pyrolysis or thermochemolysis studies?

  • Answer :

  • In-Situ Derivatization : Use tetramethylammonium hydroxide (TMAH) during pyrolysis to methylate labile groups, stabilizing the compound.
  • Low-Temperature Pyrolysis : Operate below 300°C to minimize bond cleavage.
  • Protective Atmospheres : Inert gases (N₂ or Ar) reduce oxidative degradation .

Q. How does the 2-chlorobenzyloxy substituent influence coordination chemistry with transition metals?

  • Answer : The electron-withdrawing chlorine atom enhances the Lewis acidity of adjacent oxygen, improving binding to metal centers (e.g., Co²⁺ or Cu²⁺). Applications include:

  • Coordination Polymers : Synthesized via hydrothermal methods (e.g., with 4,4′-bipyridine ligands).
  • Spectroscopic Analysis : UV-Vis and X-ray crystallography reveal distorted octahedral geometries in metal complexes .

Q. What in vitro models assess neuroprotective potential against Alzheimer’s-related targets?

  • Answer :

  • BACE1 Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., FRET-based assays).
  • Neuronal Cell Lines : SH-SY5Y or primary cortical neurons treated with amyloid-β aggregates; viability assessed via MTT assays.
  • Immunoblotting : Quantify BACE1 and APP cleavage products (e.g., Aβ₄₀/₄₂) .

Q. How can computational models predict environmental persistence and degradation pathways?

  • Answer :

  • QSAR Models : Correlate logP values with biodegradability (higher logP suggests slower degradation).
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolism.
  • Environmental Half-Life : Estimated using EPI Suite™ software, incorporating hydrolysis and photolysis rates .

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